molecular formula C13H11N3OS B3017040 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1018128-75-0

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B3017040
CAS No.: 1018128-75-0
M. Wt: 257.31
InChI Key: ALVFFDHVDGENPD-UHFFFAOYSA-N
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Description

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an aniline moiety

Chemical Reactions Analysis

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where reagents such as halogens or nitro groups can be introduced under appropriate conditions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming other heterocyclic structures.

Comparison with Similar Compounds

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-2-7-11(18-8)12-15-13(17-16-12)9-3-5-10(14)6-4-9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFFDHVDGENPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NOC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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